6-Amino-4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethyloxyquinoline
Overview
Description
6-Amino-4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethyloxyquinoline is a synthetic organic compound with a complex structure, characterized by the presence of multiple functional groups including an amino group, a cyano group, and an ethyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethyloxyquinoline typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluoroaniline and 7-ethyloxyquinoline.
Formation of Intermediate: The initial step involves the reaction of 3-chloro-4-fluoroaniline with a suitable reagent to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization with 7-ethyloxyquinoline under specific conditions to form the quinoline core.
Functional Group Introduction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethyloxyquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the amino and cyano groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
6-Amino-4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethyloxyquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-Amino-4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethyloxyquinoline exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-4-(3-chloro-4-fluoroanilino)quinazoline
- 4-(3-Chloro-4-fluoroanilino)-6-methoxyquinoline
- 3-Cyano-4-(3-chloro-4-fluoroanilino)-7-ethyloxyquinoline
Uniqueness
6-Amino-4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethyloxyquinoline is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties such as enhanced stability, solubility, or biological efficacy.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
6-amino-4-(3-chloro-4-fluoroanilino)-7-ethoxyquinoline-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN4O/c1-2-25-17-7-16-12(6-15(17)22)18(10(8-21)9-23-16)24-11-3-4-14(20)13(19)5-11/h3-7,9H,2,22H2,1H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQFOGOHLOICRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452807 | |
Record name | T5590514 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40452807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
361162-95-0 | |
Record name | T5590514 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40452807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Synthesis routes and methods II
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